molecular formula C22H23BrCl2N4O3 B11829577 ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate

ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate

Cat. No.: B11829577
M. Wt: 542.2 g/mol
InChI Key: KDFLDOKRXRSWHA-UHFFFAOYSA-N
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Description

Ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including bromine, chlorine, and imidazole, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate involves several steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the bromo group: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the pyridine derivative: The pyridine derivative can be synthesized separately and then coupled with the imidazole ring using a palladium-catalyzed cross-coupling reaction.

    Final esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Biological Research: As a tool for studying the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23BrCl2N4O3

Molecular Weight

542.2 g/mol

IUPAC Name

ethyl 2-bromo-5-[[(5-chloro-1-methyl-2-oxopyridin-3-yl)amino]-(4-chlorophenyl)methyl]-1-propan-2-ylimidazole-4-carboxylate

InChI

InChI=1S/C22H23BrCl2N4O3/c1-5-32-21(31)18-19(29(12(2)3)22(23)27-18)17(13-6-8-14(24)9-7-13)26-16-10-15(25)11-28(4)20(16)30/h6-12,17,26H,5H2,1-4H3

InChI Key

KDFLDOKRXRSWHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C(C2=CC=C(C=C2)Cl)NC3=CC(=CN(C3=O)C)Cl

Origin of Product

United States

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